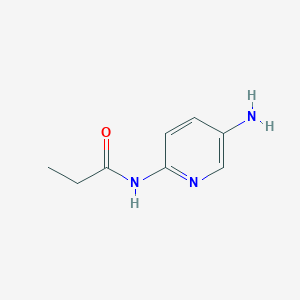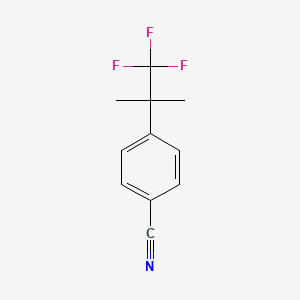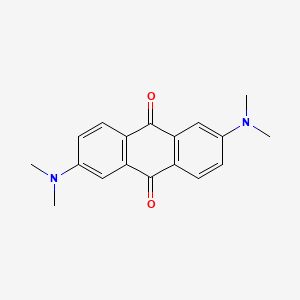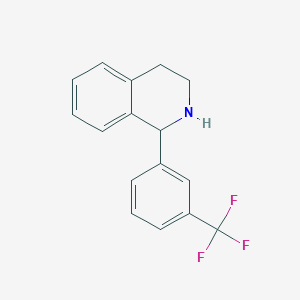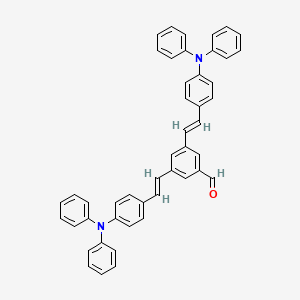
3,5-Bis(4-(diphenylamino)styryl)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Bis(4-(diphenylamino)styryl)benzaldehyde is an organic compound known for its unique structural and electronic properties. It is widely used in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and other photonic devices. The compound’s structure consists of a benzaldehyde core substituted with two diphenylamino-styryl groups, which contribute to its high fluorescence efficiency and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(4-(diphenylamino)styryl)benzaldehyde typically involves a multi-step process. One common method includes the following steps:
Formation of the Styryl Intermediate: The initial step involves the synthesis of 4-(diphenylamino)benzaldehyde through a condensation reaction between benzaldehyde and diphenylamine.
Aldol Condensation: The intermediate is then subjected to an aldol condensation reaction with 3,5-diformylbenzene to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3,5-Bis(4-(diphenylamino)styryl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
3,5-Bis(4-(diphenylamino)styryl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in bioimaging due to its fluorescent properties.
Medicine: Explored for its potential in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the production of OLEDs and other photonic devices due to its high fluorescence efficiency and stability.
作用机制
The compound exerts its effects primarily through its electronic properties. The diphenylamino groups enhance the electron-donating ability of the molecule, while the styryl groups contribute to its conjugated system, allowing for efficient electron transport and light emission. The molecular targets and pathways involved include interactions with various photonic and electronic materials, facilitating energy transfer and emission processes.
相似化合物的比较
Similar Compounds
4,4’-Bis(4-(diphenylamino)styryl)biphenyl: Similar structure but with a biphenyl core.
4-(Diphenylamino)benzaldehyde: Lacks the styryl groups, resulting in different electronic properties.
Uniqueness
3,5-Bis(4-(diphenylamino)styryl)benzaldehyde is unique due to its combination of high fluorescence efficiency, stability, and versatile reactivity. Its structure allows for efficient energy transfer and light emission, making it particularly valuable in the development of advanced photonic devices.
属性
分子式 |
C47H36N2O |
|---|---|
分子量 |
644.8 g/mol |
IUPAC 名称 |
3,5-bis[(E)-2-[4-(N-phenylanilino)phenyl]ethenyl]benzaldehyde |
InChI |
InChI=1S/C47H36N2O/c50-36-41-34-39(23-21-37-25-29-46(30-26-37)48(42-13-5-1-6-14-42)43-15-7-2-8-16-43)33-40(35-41)24-22-38-27-31-47(32-28-38)49(44-17-9-3-10-18-44)45-19-11-4-12-20-45/h1-36H/b23-21+,24-22+ |
InChI 键 |
RFMSQOLVSGFVTG-MBALSZOMSA-N |
手性 SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)/C=C/C4=CC(=CC(=C4)C=O)/C=C/C5=CC=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7 |
规范 SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=CC(=CC(=C4)C=O)C=CC5=CC=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




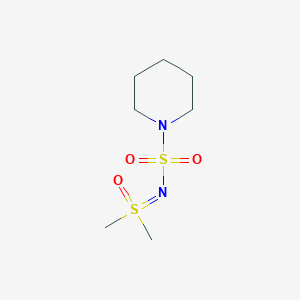
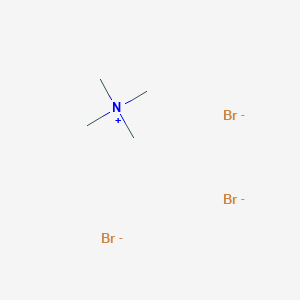
![4-Bromooxazolo[4,5-c]pyridin-2(3H)-one](/img/structure/B13145449.png)
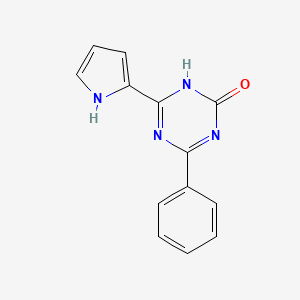
![tert-butyl (4S,5R)-4-(hydroxymethyl)-6-oxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B13145467.png)
![3-[(2-Fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile](/img/structure/B13145476.png)
